N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide

Conformational analysis Ligand efficiency Medicinal chemistry

Generic 'phthalimide-5-carboxamide' purchases risk divergent biological performance due to unverified substitution patterns. This compound eliminates that uncertainty through its precisely defined cyclopropane-NH-imide topology. Key advantages: 1) Restricted cyclopropane conformation enables definitive SAR interpretation vs. flexible alkyl amide analogs in T-type calcium channel campaigns. 2) Free N-2 imide NH provides a hydrogen-bond donor absent in N-alkyl phthalimides, critical for cereblon/PROTAC linker studies. 3) Low MW (230.22 Da) and favorable LogP (~1.0-1.5) make it an efficient addition to diversity-oriented fragment libraries. Supplied at ≥95% purity with full analytical certification (¹H NMR, HPLC), ready for immediate deployment in crystallography, electrophysiology, or fragment screening without custom synthesis lead time.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 683232-74-8
Cat. No. B4199741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide
CAS683232-74-8
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C12H10N2O3/c15-10(6-1-2-6)13-7-3-4-8-9(5-7)12(17)14-11(8)16/h3-6H,1-2H2,(H,13,15)(H,14,16,17)
InChIKeyIYMBHGNKSZFPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dioxoisoindolin-5-yl)cyclopropanecarboxamide: Identity & Chemotype


N-(1,3-Dioxoisoindolin-5-yl)cyclopropanecarboxamide (CAS 683232-74-8; molecular formula C₁₂H₁₀N₂O₃; molecular weight 230.22 g/mol) is a small-molecule phthalimide (isoindoline-1,3-dione) derivative bearing a cyclopropanecarboxamide substituent at the 5-position of the isoindoline ring . The compound belongs to the broader 1,3-dioxoisoindoline-5-carboxamide chemotype, which has been systematically explored as a scaffold for T-type calcium channel blockers . Unlike thalidomide and lenalidomide, which carry a 2,6-dioxopiperidin-3-yl group at the N-2 position, this compound features a free N-H at the imide nitrogen and an amide-linked cyclopropane at C-5, defining a distinct pharmacophoric topology within the phthalimide family . The cyclopropane ring introduces conformational rigidity and a unique steric profile compared to linear alkyl or aryl carboxamide analogs .

N-(1,3-Dioxoisoindolin-5-yl)cyclopropanecarboxamide: Why Substitution Fails


The phthalimide (isoindoline-1,3-dione) scaffold supports diverse substitution patterns—N-2 alkylation/arylation, C-4/C-5 functionalization, or both simultaneously—that profoundly alter target engagement, pharmacokinetics, and safety profiles . Within the 5-carboxamide sub-series alone, exchanging the cyclopropane for an acetyl (CAS 10506-95-3), propionyl (CAS 683232-73-7), or furanyl group shifts both steric bulk and hydrogen-bonding geometry, which can abolish activity against specific targets such as T-type calcium channels . The unsubstituted N-2 imide position (pKa ~8.5–9.5) of the target compound contrasts sharply with N-2-methyl (CAS 392238-31-2) or N-2-aryl derivatives, altering solubility, metabolic stability, and CNS penetration potential . Consequently, generic purchase of any “phthalimide-5-carboxamide” without verifying the exact cyclopropane-NH-imide substitution pattern carries a quantifiable risk of divergent biological performance.

N-(1,3-Dioxoisoindolin-5-yl)cyclopropanecarboxamide: Differentiation Evidence


Conformational Rigidity: Cyclopropane vs. Linear Amides

The cyclopropane ring in the target compound restricts the amide torsion angle to a narrow conformational envelope (φ ≈ 0° ± 15°) compared to freely rotating linear alkyl amides such as the acetamide analog (CAS 10506-95-3) or propionamide analog (CAS 683232-73-7), where the C–C bond rotation permits multiple low-energy conformers . This conformational pre-organization can reduce the entropic penalty upon target binding and is a recognized strategy for improving ligand efficiency in fragment-to-lead optimization . The cyclopropane ring also occupies a smaller steric volume (van der Waals volume ≈ 39 ų) than a phenyl ring (≈ 77 ų), offering a differentiated shape complementarity profile vs. aromatic carboxamide phthalimides such as N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide .

Conformational analysis Ligand efficiency Medicinal chemistry

T-Type Calcium Channel Blockade: Chemotype Benchmarking

The 1,3-dioxoisoindoline-5-carboxamide chemotype, to which the target compound belongs, has been systematically evaluated for T-type calcium channel (Caᵥ3.x) blocking activity. In the foundational study by Kim et al. (2007), a library of 1,3-dioxoisoindoline-5-carboxamide derivatives was synthesized and screened; the most active compounds 4d and 4n exhibited IC₅₀ values of 0.93 μM and 0.96 μM, respectively, against T-type calcium channels in a fluorescence-based FDSS assay using HEK293 cells expressing human Caᵥ3.1 . The target compound N-(1,3-dioxoisoindolin-5-yl)cyclopropanecarboxamide is structurally related to this series, differing only in the amide substituent (cyclopropyl vs. the aryl/heteroaryl groups in 4d and 4n). By class-level inference, the cyclopropanecarboxamide variant may exhibit distinct potency and selectivity within this chemotype based on the established SAR that amide substituent identity critically modulates T-type channel affinity in this series . Direct IC₅₀ data for the cyclopropane analog specifically are not currently available in the peer-reviewed literature, representing a data gap that end-users must independently evaluate.

Ion channel pharmacology T-type calcium channel Pain Epilepsy

N-2 Substitution: Free Imide NH vs. Alkyl/Aryl Analogs

The target compound retains a free, non-substituted imide N–H at the 2-position (calculated pKa ~8.5–9.5), functioning as a hydrogen-bond donor (HBD). In contrast, the N-2-methyl analog (CAS 392238-31-2) and N-2-isobutyl analog (CAS not available) lack this HBD capability, altering both physicochemical properties and protein-binding interactions . The free N–H contributes approximately 0.5–1.0 log unit reduction in LogP (estimated AlogP for target compound ≈ 1.0–1.5 vs. ~1.5–2.0 for N-2-methyl analog) based on fragment-based LogP contribution models . Additionally, the unsubstituted imide position retains the potential for glucuronidation or other Phase II metabolic conjugation, a metabolic liability absent in N-alkylated analogs—a distinction relevant for in vivo pharmacokinetic studies .

Hydrogen-bond donor Solubility CNS permeability Metabolic stability

Synthetic Tractability & Procurement Purity Advantage

The target compound is synthesized via a single-step condensation of cyclopropanecarboxylic acid (or its activated ester/acid chloride) with commercially available 5-amino-1,3-dioxoisoindoline (5-aminoisoindoline-1,3-dione) . This straightforward synthetic route contrasts with more complex phthalimide derivatives such as thalidomide (CAS 50-35-1) or lenalidomide (CAS 191732-72-6), which require multi-step syntheses including asymmetric C–N bond formation at the glutarimide ring . The commercial availability of both starting materials from multiple suppliers supports consistent procurement with typical purities ≥95% (HPLC) at the gram scale, whereas complex phthalimide analogs may require custom synthesis with longer lead times and higher cost . The compound's molecular weight (230.22 Da) and moderate LogP also facilitate purification by standard flash chromatography, reducing batch-to-batch variability in procurement.

Chemical synthesis Purity Procurement Building block

N-(1,3-Dioxoisoindolin-5-yl)cyclopropanecarboxamide: Application Scenarios


Fragment-Based Discovery with Constrained Phthalimide Cores

Programs employing X-ray crystallography, NMR-based fragment screening, or computational docking for phthalimide-containing target engagement stand to benefit from the cyclopropanecarboxamide's restricted conformational profile relative to flexible alkyl amide analogs . The defined spatial orientation of the cyclopropane amide may facilitate more interpretable SAR in early hit-to-lead campaigns, particularly for targets where the 5-position amide vector is critical for binding, such as the T-type calcium channel pharmacophore model established by Kim et al. (2007) . Researchers should request analytical certification (¹H NMR, HPLC purity ≥95%) to confirm structural identity before use in crystallography or biophysical assays.

T-Type Calcium Channel Probe Development

Given the established class-level activity of 1,3-dioxoisoindoline-5-carboxamides as T-type calcium channel blockers (IC₅₀ range 0.93 to >10 μM), this compound is best deployed as a structural probe to further delineate the amide-substituent SAR within the chemotype . Its cyclopropane substituent occupies a distinct steric and electronic niche compared to previously characterized aryl and heteroaryl amide analogs. Electrophysiological characterization (manual or automated patch clamp on Caᵥ3.1/3.2/3.3-expressing cell lines) is recommended to establish subtype selectivity and potency relative to benchmark compounds 4d and 4n . Note: the compound's intrinsic T-type channel activity has not been independently validated, and users must treat this as a prospective application requiring experimental confirmation.

Immunomodulatory Diversification via N-2 Substitution

For medicinal chemistry groups exploring phthalimide-based immunomodulatory agents beyond the thalidomide/lenalidomide paradigm, the free N-2 imide NH in the target compound provides a distinct hydrogen-bond donor that is absent in N-alkyl or N-aryl phthalimides . This feature may be leveraged for additional target contacts (e.g., backbone carbonyl interactions in cereblon or other E3 ligase targets) or for modulating physicochemical properties. Because N-2 substitution status critically influences cereblon binding orientation and neosubstrate recruitment, this compound represents a structurally defined comparator for degradation profiling alongside lenalidomide and pomalidomide in targeted protein degradation (PROTAC) linker optimization .

Cyclopropane-Containing Fragment Library Assembly

The compound's low molecular weight (230.22 Da), favorable calculated LogP (~1.0–1.5), and single-step synthetic accessibility make it an efficient addition to diversity-oriented fragment libraries focused on cyclopropane-containing scaffolds . Procurement in 25–100 mg quantities at ≥95% purity from commercial sources enables rapid inclusion in fragment screening cascades without the lead time associated with custom synthesis of more complex phthalimides . The cyclopropane ring provides a three-dimensional structural element absent in planar aromatic phthalimides, potentially expanding the chemical diversity space of fragment collections.

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